molecular formula C14H11ClN2O4S B1668885 Chlorthalidone CAS No. 77-36-1

Chlorthalidone

Cat. No.: B1668885
CAS No.: 77-36-1
M. Wt: 338.8 g/mol
InChI Key: JIVPVXMEBJLZRO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorthalidone primarily targets the NCC protein in the kidneys . This protein is responsible for the reabsorption of sodium and chloride .

Mode of Action

This compound interacts with its target by inhibiting the Na+/Cl- symporter in the distal convoluted tubule cells in the kidney . This inhibition prevents water absorption from the kidneys, leading to increased diuresis . The exact mechanism of this compound’s anti-hypertensive effect is under debate, but it is thought that the increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore an overall reduction in blood pressure .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the regulation of electrolyte balance and fluid volume in the body . By inhibiting the Na+/Cl- symporter, this compound disrupts the reabsorption of sodium and chloride, leading to increased excretion of these electrolytes and subsequently more water . This diuretic effect can alter various downstream physiological processes, including blood pressure regulation and cardiovascular function .

Pharmacokinetics

This compound is metabolized in the liver and primarily excreted as unchanged drug in the urine . The onset of action is approximately 2.6 hours, with peak effects observed between 2 to 6 hours . These ADME properties influence the bioavailability of this compound and its therapeutic effectiveness.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, kidney function, and other comorbidities can significantly influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

Chlorthalidone improves blood pressure and swelling by preventing water absorption from the kidneys through inhibition of the Na+/Cl− symporter in the distal convoluted tubule cells in the kidney . This interaction with the Na+/Cl− symporter is a key biochemical reaction involving this compound.

Cellular Effects

This compound exerts its effects on various types of cells, primarily those in the kidneys. It increases the elimination of water and salts through urination, which lowers blood pressure by reducing blood volume . This compound also has potentially beneficial, non-blood pressure related, pleiotropic effects that include improvements in endothelial function, anti-platelet activity, and oxidative status .

Molecular Mechanism

The exact mechanism of this compound’s anti-hypertensive effect is under debate. It is thought that increased diuresis results in decreased plasma and extracellular fluid volume, decreased cardiac output, and therefore overall reduction in blood pressure . It is also believed to exert its effects at the molecular level through inhibitory effects on carbonic anhydrase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a reduction in dosage from 50 mg daily to 50 mg three times a week produced no significant changes in the diastolic or mean blood pressures though the systolic blood pressure was moderately increased .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study conducted on Beagle dogs, this compound was administered in various doses and its diuretic effect was examined .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate blood pressure and fluid balance. It inhibits the Na+/Cl− symporter in the distal convoluted tubule cells in the kidney, preventing water absorption and leading to increased diuresis .

Transport and Distribution

This compound has been shown to rapidly concentrate within erythrocytes and subsequently equilibrate via a slow diffusion back into the serum compartment, resulting in a large volume of distribution .

Subcellular Localization

The subcellular localization of this compound is primarily in the distal convoluted tubule cells in the kidney, where it interacts with the Na+/Cl− symporter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorthalidone, chemically known as 2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzenesulfonamide, can be synthesized through various methods. One common method involves the reaction of 3-chloroaniline with phthalic anhydride to form 3-chloro-N-phthalimidoaniline. This intermediate is then treated with chlorosulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The crude product is often purified using recrystallization techniques to obtain substantially pure this compound .

Chemical Reactions Analysis

Types of Reactions: Chlorthalidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its longer half-life and greater efficacy in reducing cardiovascular events compared to other thiazide-like diuretics. It also has additional pleiotropic effects, such as decreasing platelet aggregation and promoting angiogenesis, which contribute to its cardiovascular benefits .

Properties

IUPAC Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JIVPVXMEBJLZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
Source PubChem
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Molecular Formula

C14H11ClN2O4S
Source PubChem
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DSSTOX Substance ID

DTXSID4022812
Record name Chlorthalidone
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Molecular Weight

338.8 g/mol
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Physical Description

Solid
Record name Chlorthalidone
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Solubility

12 mg/100 ml in water @ 20 °C, 27 mg/100 ml @ 37 °C; 577 mg/100 ml in 0.1 N sodium carbonate; more sol in aq soln of sodium hydroxide; sol in warm ethanol; slightly sol in ether., Chlorthalidone is practically insoluble in water, in ether and in chloroform; soluble in methanol; slightly soluble in alcohol., 5.28e-02 g/L
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Mechanism of Action

Chlorthalidone prevents reabsorption of sodium and chloride through inhibition of the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle. Reduction of sodium reabsorption subsequently reduces extracellular fluid and plasma volume via an osmotic, sodium-driven diuresis. By increasing the delivery of sodium to the distal renal tubule, Chlorthalidone indirectly increases potassium excretion via the sodium-potassium exchange mechanism. The exact mechanism of chlorthalidone's anti-hypertensive effect is under debate, however, it is thought that increased diuresis results in decreased plasma and extracellular fluid volume which therefore requires decreased cardiac output and overall lowers blood pressure. Chlorthalidone has also been shown to decrease platelet aggregation and vascular permeability, as well as promote angiogenesis in vitro, which is thought to be partly the result of reductions in carbonic anhydrase–dependent pathways. These pathways may play a role in chlorthalidone's cardiovascular risk reduction effects., ...ACT BY INHIBITING RENAL TUBULAR TRANSPORT OF VARIOUS IONS., Decreased plasma volume and decreased extracellular fluid volume; decreased cardiac output initially, followed by decreased total peripheral resistance with normalization of cardiac output ... /from table/, ...ANTIHYPERTENSIVE EFFECT OF CHLORTHALIDONE IS THOUGHT TO BE DUE TO DECR CARDIAC OUTPUT., The exact mechanism for reduction of arterial blood pressure by diuretics is not certain. Initially the drugs decrease extracellular volume and cardiac output. However, the hypotensive effect is maintained during long-term therapy because of reduced vascular resistance ... /Diuretics/, For more Mechanism of Action (Complete) data for CHLORTHALIDONE (8 total), please visit the HSDB record page.
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Color/Form

Crystals from 50% acetic acid, WHITE TO YELLOWISH-WHITE CRYSTALLINE POWDER

CAS No.

77-36-1
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Melting Point

Dec 224-226 °C. Melting point range may extend from 218 to 264 °C on slow heating., 218 - 264 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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